

Spectroscopic and Structural Elucidation of Cryptofolione: A Technical Guide

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Compound of Interest

Compound Name: *Cryptofolione*

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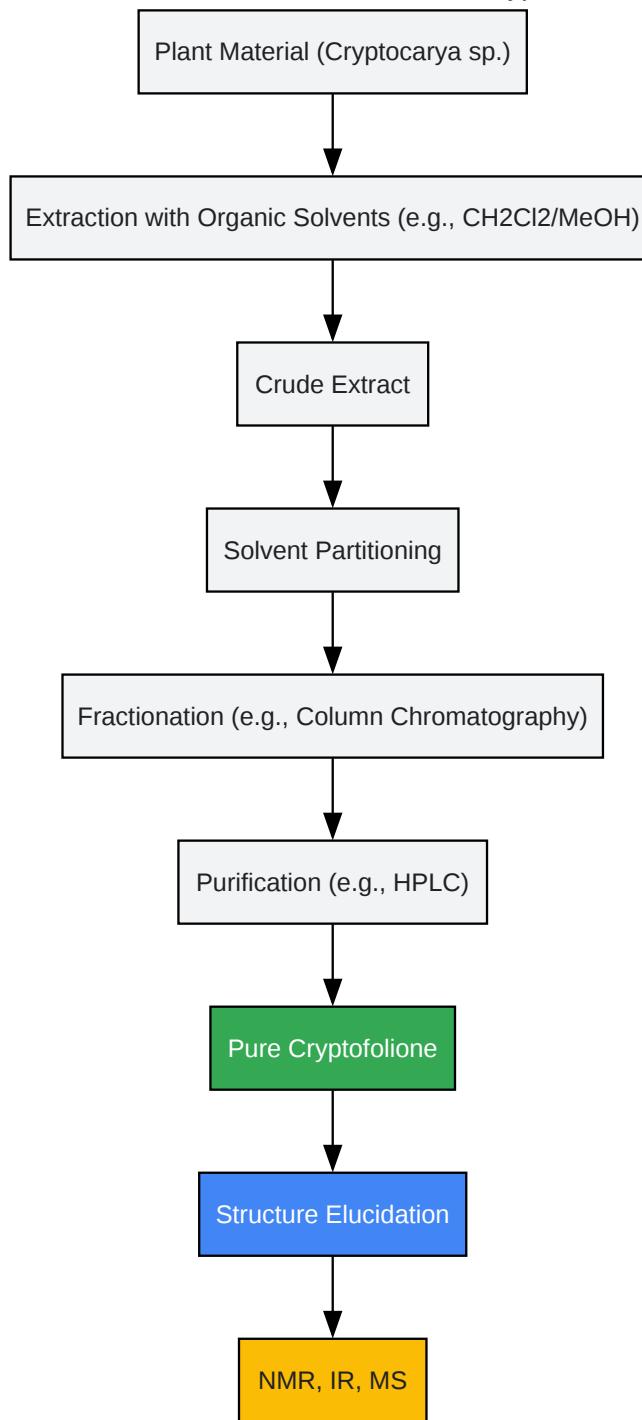
Introduction

Cryptofolione is a naturally occurring δ -lactone that has been isolated from the fruits and bark of plants from the *Cryptocarya* genus, such as *Cryptocarya alba* and *Cryptocarya moschata*.^[1] ^[2] This compound has garnered interest within the scientific community due to its potential biological activities, including trypanocidal effects against *Trypanosoma cruzi* and mild inhibitory effects on *Leishmania* species.^[2] The structural elucidation of **Cryptofolione** has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available spectroscopic data for **Cryptofolione** and the methodologies employed in its isolation and characterization.

Isolation of Cryptofolione

Cryptofolione is extracted from the dried and powdered plant material (e.g., fruits or bark of *Cryptocarya* species) using organic solvents. A general workflow for the isolation and purification of **Cryptofolione** is outlined below.

General Workflow for the Isolation of Cryptofolione

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Caption: General workflow for the isolation and structural elucidation of **Cryptofolione**.

Experimental Protocol: General Isolation Procedure

- Extraction: Dried and powdered plant material is subjected to extraction with a mixture of organic solvents, such as dichloromethane and methanol. This process is typically carried out at room temperature over an extended period to ensure efficient extraction of the secondary metabolites.
- Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents (e.g., n-hexane, chloroform, and water) to separate compounds based on their polarity.
- Chromatographic Fractionation: The fraction containing **Cryptofolione** is subjected to column chromatography over a solid support like silica gel. A gradient of solvents with increasing polarity is used to elute the compounds, separating them into fractions.
- Purification: The fractions containing **Cryptofolione** are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Data

The structure of **Cryptofolione** has been determined using a combination of spectroscopic methods. The absolute configuration has been established as [6R,10S,12R] through enantioselective synthesis and comparison of the spectroscopic data of the synthetic and natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for **Cryptofolione** are summarized below.

¹H NMR (Proton NMR)

While a complete list of proton chemical shifts and coupling constants is not readily available in a single public source, the ¹H NMR spectrum of **Cryptofolione** displays characteristic signals corresponding to its olefinic, allylic, and oxygenated methine and methylene protons. The aromatic protons of the phenyl group are also observed.

¹³C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. The reported ^{13}C NMR data for **Cryptofolione** is presented in the table below.

| Carbon No. | Chemical Shift (δ) in ppm |
|------------|------------------------------------|
| 2 | 164.3 |
| 3 | 121.5 |
| 4 | 145.4 |
| 5 | 30.5 |
| 6 | 78.2 |
| 7 | 129.5 |
| 8 | 132.8 |
| 9 | 40.4 |
| 10 | 68.0 |
| 11 | 42.3 |
| 12 | 72.8 |
| 1' | 137.1 |
| 2', 6' | 126.5 |
| 3', 5' | 128.5 |
| 4' | 127.6 |

Note: The data is based on spectra recorded in CDCl_3 .

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A few milligrams of purified **Cryptofolione** are dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, for instance, at frequencies of 400 MHz for ^1H and 100 MHz for ^{13}C .
- Data Acquisition: Standard pulse sequences are used to acquire the 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are also typically performed to establish the connectivity between protons and carbons and to aid in the complete assignment of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While the specific IR absorption data for **Cryptofolione** is not detailed in the available literature, the spectrum would be expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands for **Cryptofolione**:

- O-H stretching: A broad band in the region of 3500-3200 cm^{-1} due to the hydroxyl groups.
- C-H stretching (aromatic and aliphatic): Bands in the region of 3100-2850 cm^{-1} .
- C=O stretching (α,β -unsaturated lactone): A strong absorption band around 1720-1700 cm^{-1} .
- C=C stretching (alkene and aromatic): Bands in the region of 1650-1450 cm^{-1} .
- C-O stretching: Bands in the region of 1250-1050 cm^{-1} .

Experimental Protocol: IR Spectroscopy

- Sample Preparation: A small amount of the purified solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, the sample can be prepared as a KBr pellet.
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm^{-1}) to obtain the absorption spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

For **Cryptofolione** ($C_{19}H_{22}O_4$), the expected exact mass is approximately 314.1518 g/mol. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum would show a molecular ion peak ($[M]^+$ or $[M+H]^+$) corresponding to this mass. The fragmentation pattern would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the side chain.

Experimental Protocol: Mass Spectrometry

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** The sample is introduced into a mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS). High-resolution techniques such as ESI-TOF or ESI-Orbitrap are commonly employed for accurate mass measurements.
- **Data Acquisition:** The mass spectrum is acquired in either positive or negative ion mode. The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS) experiments.

Conclusion

The combination of NMR, IR, and MS provides a complete picture of the chemical structure of **Cryptofolione**. While detailed 1H NMR, IR, and MS data are not fully available in the public domain, the provided ^{13}C NMR data and the general principles of these spectroscopic techniques allow for a thorough understanding of the structural elucidation process for this promising natural product. Further research to fully characterize the spectroscopic properties and biological activities of **Cryptofolione** is warranted and will be of great interest to the scientific community.

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References

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